molecular formula C35H36F3N3O5 B2584060 GW6471 CAS No. 436159-64-7; 880635-03-0

GW6471

Cat. No.: B2584060
CAS No.: 436159-64-7; 880635-03-0
M. Wt: 635.684
InChI Key: UEPVEQWUZJXOKB-DYQICHDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW6471 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques to obtain the compound in high purity. The production is carried out under strict quality control to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

GW6471 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

GW6471 has a wide range of applications in scientific research:

    Chemistry: Used to study the chemical properties and reactivity of PPARα antagonists.

    Biology: Employed in research to understand the role of PPARα in cellular processes, including metabolism and cell cycle regulation.

    Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARα

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high binding affinity and specificity for PPARα. Unlike other compounds, it acts as a potent antagonist, making it valuable for studying the inhibitory effects on PPARα-mediated pathways. Its ability to induce apoptosis and cell cycle arrest in cancer cells further distinguishes it from other PPARα modulators .

Properties

CAS No.

436159-64-7; 880635-03-0

Molecular Formula

C35H36F3N3O5

Molecular Weight

635.684

IUPAC Name

ethyl N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]carbamate

InChI

InChI=1S/C35H36F3N3O5/c1-4-44-34(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)45-19-18-31-24(3)46-33(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1

InChI Key

UEPVEQWUZJXOKB-DYQICHDWSA-N

SMILES

CCOC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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